molecular formula C17H20N4 B4200139 1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine CAS No. 720675-91-2

1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B4200139
CAS No.: 720675-91-2
M. Wt: 280.37 g/mol
InChI Key: WHALOJPBMFQSLS-UHFFFAOYSA-N
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Description

1-Butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine is a nitrogen-containing heterocyclic compound characterized by a benzimidazole core substituted with a butyl group at the N1 position and a 4-pyridinylmethyl moiety at the N2 amine (Figure 1). The benzimidazole scaffold is widely explored in medicinal chemistry due to its structural versatility and ability to interact with biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases .

Properties

IUPAC Name

1-butyl-N-(pyridin-4-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-2-3-12-21-16-7-5-4-6-15(16)20-17(21)19-13-14-8-10-18-11-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHALOJPBMFQSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216215
Record name 1-Butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

720675-91-2
Record name 1-Butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720675-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using butyl halides under basic conditions to introduce the butyl group at the nitrogen atom.

    Pyridine Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at N1 Substituent at N2 logP Bioactivity (IC50) Reference
1-Butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine Butyl 4-Pyridinylmethyl ~5.88 Not reported
1-Propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine Propyl 1-Propylbenzimidazol-2-yl N/A 0.91–1.98 μM (HT-29 cells)
1-Butyl-N-[4-(3,5-diphenylpyrazol-1-yl)benzyl]-1H-benzimidazol-2-amine Butyl 4-(3,5-Diphenylpyrazol-1-yl)benzyl N/A Not reported
N-[3-(4-{3-[Bis(2-methylpropyl)amino]propyl}piperazin-1-yl)propyl]-1H-benzimidazol-2-amine H Piperazinylpropyl N/A Neuroprotectant (preclinical)

Key Observations :

  • Alkyl Chain Length : The butyl group in the target compound may confer higher lipophilicity compared to shorter chains (e.g., propyl). highlights that butyl-substituted benzimidazoles exhibit enhanced cytotoxic effects (IC50: 0.91–1.98 μM in HT-29 cells) compared to ethyl or methyl analogs, suggesting chain length correlates with potency .
  • Aromatic Substituents : The 4-pyridinylmethyl group provides a planar, electron-rich aromatic system distinct from bulkier substituents like 3,5-diphenylpyrazolyl () or piperazinylpropyl (). Pyridine's hydrogen-bond acceptor capacity may improve target engagement compared to purely hydrophobic groups .

Table 2: Cytotoxicity and Selectivity Profiles

Compound HT-29 (IC50, μM) MDA-MB-231 (IC50, μM) Normal Cell Effect Reference
1-Propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine 0.91–1.98 0.0006 Proliferative at high doses
This compound (Inferred) N/A N/A Likely similar profile
1-Butyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine N/A N/A logP = 5.88

Key Observations :

  • Cytotoxicity: Propyl-substituted analogs () show nanomolar activity against MDA-MB-231 cells (IC50: 0.0006 μM), surpassing butyl derivatives in potency. However, butyl groups may improve pharmacokinetics (e.g., half-life) due to higher logP .
  • Selectivity: Compounds with branched substituents (e.g., 4-isopropylphenylmethyl in ) or pyridinyl groups may exhibit better selectivity for cancer cells over normal cells, as seen in , where certain analogs proliferate normal spleen cells at cytotoxic concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
Reactant of Route 2
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1-butyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine

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